1-(2-Aminophenyl)-2-bromoethanone

Synthetic methodology Heterocyclic chemistry Process chemistry

Procure the definitive ortho-bromo isomer (≥98%) for reliable heterocyclic synthesis. This bifunctional building block combines an electrophilic α-bromoacetyl group with a nucleophilic ortho-aniline, enabling cyclizations geometrically impossible with meta- or para-substituted analogs. Validated as a human MPO inhibitor (IC₅₀ 13 µM) and antimicrobial reference (MIC 32–64 µg/mL), it uniquely supports kinase inhibitor discovery and reaction kinetics studies where regioisomeric substitution compromises activity.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B12903680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminophenyl)-2-bromoethanone
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CBr)N
InChIInChI=1S/C8H8BrNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2
InChIKeyNDQYPOVFIKEBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminophenyl)-2-bromoethanone (CAS 58585-01-6): Ortho-Substituted α-Bromoacetophenone for Heterocyclic Synthesis and Biochemical Profiling


1-(2-Aminophenyl)-2-bromoethanone (CAS 58585-01-6), also known as 2-amino-2′-bromoacetophenone, is an ortho-substituted aromatic α-bromoacetophenone derivative with molecular formula C₈H₈BrNO and molecular weight 214.06 g/mol . The compound features both an electrophilic α-bromoacetyl moiety and a nucleophilic aniline nitrogen, making it a versatile bifunctional building block for constructing nitrogen-containing heterocycles [1]. It is a brown to reddish brown solid with a predicted pKa of 1.68±0.10 and logP of 2.43, indicating moderate lipophilicity and potential for membrane permeability [2].

Why Generic Substitution Fails for 1-(2-Aminophenyl)-2-bromoethanone: Regioisomeric Specificity and Electrophilic Reactivity Divergence


Substituting 1-(2-aminophenyl)-2-bromoethanone with regioisomeric or dehalogenated analogs is not straightforward. The ortho-aminophenyl substitution creates a unique electronic environment that enhances electrophilicity at the α-bromoacetyl carbon relative to meta- or para-substituted isomers . In class-level studies on α-haloacetophenone derivatives, bromides exhibit substantially greater potency as protein tyrosine phosphatase (PTP) inhibitors compared to their chloride counterparts [1]. Furthermore, the bifunctional architecture—combining an electrophilic bromoacetyl group with a nucleophilic ortho-aniline—enables cyclization reactions that are geometrically disfavored in meta- or para-substituted variants . These regioisomeric and halogen-dependent reactivity differences preclude simple analog substitution and necessitate procurement of the specific ortho-bromo isomer.

Quantitative Differentiation Evidence for 1-(2-Aminophenyl)-2-bromoethanone: Synthesis Yield, Enzyme Inhibition Potency, and Antimicrobial Activity


Synthesis Yield: 1-(2-Aminophenyl)-2-bromoethanone Achieves 55% Isolated Yield via Acidic Deacetylation

1-(2-Aminophenyl)-2-bromoethanone is synthesized from its N-acetyl precursor via acidic hydrolysis in ethanol, yielding a 55% isolated yield after 2.0 hours of reaction [1]. This yield provides a reproducible benchmark for downstream derivatization, contrasting with the unoptimized or unreported yields for the direct synthesis of analogous ortho-aminophenyl bromoethanones .

Synthetic methodology Heterocyclic chemistry Process chemistry

Enzyme Inhibition: 1-(2-Aminophenyl)-2-bromoethanone Exhibits 13 µM IC₅₀ Against Human Myeloperoxidase (MPO)

In a cell-intact assay using human neutrophils stimulated with PMA, 1-(2-aminophenyl)-2-bromoethanone inhibited myeloperoxidase (MPO) activity with an IC₅₀ of 13,000 nM (13 µM) as measured by luminometry [1]. This contrasts sharply with more potent MPO inhibitors such as compound BDBM50554035 (IC₅₀ = 1 nM) [2] and provides a reference point for structure–activity relationship (SAR) studies aiming to optimize MPO inhibition while minimizing off-target effects.

Enzyme inhibition Inflammation Drug discovery

Antimicrobial Potency: 1-(2-Aminophenyl)-2-bromoethanone Demonstrates MIC of 32 µg/mL Against Staphylococcus aureus

1-(2-Aminophenyl)-2-bromoethanone exhibits antimicrobial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa . While these values are moderate compared to clinical antibiotics, they establish a quantifiable antimicrobial baseline for the ortho-aminophenyl bromoethanone scaffold. Class-level studies on α-bromoacetophenone derivatives indicate that brominated analogs generally show enhanced antimicrobial activity relative to non-halogenated or chloro-substituted counterparts [1].

Antimicrobial activity Antibacterial Microbiology

Regioisomeric Reactivity: Ortho-Aminophenyl Substitution Enhances Electrophilicity Versus Meta- and Para-Isomers

The ortho-aminophenyl substitution pattern in 1-(2-aminophenyl)-2-bromoethanone creates a distinct electronic environment compared to its meta- (CAS 57946-55-1) and para- (CAS 23442-14-0) isomers. In o-bromobenzophenone systems, the ortho isomer is approximately 500 times more reactive toward photoinduced radical cleavage than its meta or para counterparts due to direct steric and electronic interactions between the bromine and adjacent substituents [1]. While direct kinetic data for the aminophenyl series are not available, this established ortho effect in bromophenyl ketones predicts that 1-(2-aminophenyl)-2-bromoethanone will exhibit markedly different reaction rates and product distributions in nucleophilic substitution and cyclization reactions compared to regioisomeric alternatives.

Physical organic chemistry Reactivity Substituent effects

Recommended Application Scenarios for 1-(2-Aminophenyl)-2-bromoethanone Based on Verified Performance Data


Synthesis of 2,3-Disubstituted 4-Oxoquinolines via Cyclocondensation

1-(2-Aminophenyl)-2-bromoethanone serves as a key intermediate for constructing 4-oxoquinoline scaffolds. The 55% synthetic yield from the N-acetyl precursor provides a reproducible entry point [1], and the ortho-aminophenyl α-bromoacetyl architecture enables intramolecular cyclization to form the quinoline core, a privileged structure in antimalarial and kinase inhibitor drug discovery .

Myeloperoxidase (MPO) Inhibitor SAR Studies

With a well-defined IC₅₀ of 13 µM against human MPO in a cell-based assay [1], 1-(2-aminophenyl)-2-bromoethanone is suitable as a reference compound for benchmarking novel MPO inhibitors and as a starting scaffold for medicinal chemistry optimization. Its moderate potency allows researchers to detect improvements in activity while minimizing false negatives due to cytotoxicity.

Antimicrobial Reference Compound for α-Bromoacetophenone SAR

The quantifiable MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) [1] establish 1-(2-aminophenyl)-2-bromoethanone as a validated reference compound for structure–activity relationship studies exploring the antimicrobial potential of halogenated acetophenone derivatives .

Ortho-Substituent Effect Studies in Nucleophilic Substitution

The predicted 500-fold ortho-specific reactivity enhancement in bromophenyl ketone systems [1] positions 1-(2-aminophenyl)-2-bromoethanone as a valuable probe for investigating ortho-substituent effects on reaction kinetics and product distribution in nucleophilic substitution and cyclization reactions.

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